molecular formula C21H26O4 B14469081 4-(3-Methylbutoxy)phenyl 4-propoxybenzoate CAS No. 67683-29-8

4-(3-Methylbutoxy)phenyl 4-propoxybenzoate

Cat. No.: B14469081
CAS No.: 67683-29-8
M. Wt: 342.4 g/mol
InChI Key: MMOHTBYSUUCJBM-UHFFFAOYSA-N
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Description

4-(3-Methylbutoxy)phenyl 4-propoxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a phenyl ring substituted with a 3-methylbutoxy group and a propoxybenzoate moiety. Aromatic esters like this one are often used in various chemical and industrial applications due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutoxy)phenyl 4-propoxybenzoate typically involves the esterification of 4-(3-methylbutoxy)phenol with 4-propoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutoxy)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

4-(3-Methylbutoxy)phenyl 4-propoxybenzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylbutoxy)phenyl 4-propoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ester structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methylbutoxy)phenyl 4-butoxybenzoate
  • 4-(3-Methylbutoxy)phenyl 4-ethoxybenzoate
  • 4-(3-Methylbutoxy)phenyl 4-methoxybenzoate

Uniqueness

4-(3-Methylbutoxy)phenyl 4-propoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both 3-methylbutoxy and propoxybenzoate groups can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specialized applications in research and industry.

Properties

CAS No.

67683-29-8

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

[4-(3-methylbutoxy)phenyl] 4-propoxybenzoate

InChI

InChI=1S/C21H26O4/c1-4-14-23-18-7-5-17(6-8-18)21(22)25-20-11-9-19(10-12-20)24-15-13-16(2)3/h5-12,16H,4,13-15H2,1-3H3

InChI Key

MMOHTBYSUUCJBM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC(C)C

Origin of Product

United States

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